3-(dimethylamino)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-23(2)14-6-4-5-13(9-14)18(25)21-11-15-10-16(22-24(15)3)17-12-19-7-8-20-17/h4-10,12H,11H2,1-3H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREPCLZLNQQQNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)C3=CC(=CC=C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by its functionalization with a pyrazinyl group. The final step involves the coupling of the pyrazolylmethyl intermediate with a benzamide derivative under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is crucial to achieving efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the role of pyrazole derivatives, including compounds similar to 3-(dimethylamino)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide, in targeting various cancer pathways. For instance, derivatives have shown promise as inhibitors of specific kinases involved in cancer progression, such as RET kinase, which is implicated in several cancers including thyroid cancer .
Case Study: RET Kinase Inhibitors
A series of novel benzamide derivatives were synthesized and evaluated for their RET kinase inhibitory activity. Among these, compounds that incorporated pyrazole structures demonstrated significant inhibition of cell proliferation driven by RET mutations, suggesting that similar structures could enhance the efficacy of treatments for RET-driven tumors .
| Compound Name | Structure | Activity |
|---|---|---|
| Benzamide Derivative I | Structure | Moderate to high RET inhibition |
| Benzamide Derivative II | Structure | Significant antitumor effects |
Neuropharmacology
The dimethylamino group in this compound may influence its interaction with neurotransmitter systems. Benzamides are often studied for their potential as antipsychotic agents. Research indicates that modifications to the benzamide structure can affect binding affinity to dopamine receptors, which are critical in the treatment of schizophrenia and other psychiatric disorders .
Insecticidal Properties
Certain pyrazole derivatives have been explored for their insecticidal properties. The structural features of 3-(dimethylamino)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide suggest potential efficacy against agricultural pests, making it a candidate for development as a novel insecticide .
Case Study: Pyrazole-Based Insecticides
Research has shown that pyrazole compounds exhibit neurotoxic effects on insects by disrupting their nervous system function, leading to paralysis and death. The specific modifications in the structure can enhance selectivity towards target pests while minimizing impact on non-target species.
Building Block in Organic Synthesis
Due to its unique structure, 3-(dimethylamino)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide can serve as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound’s closest analogs from the provided evidence include:
Pharmacological and Physicochemical Properties
- Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to hydroxylated analogs (e.g., ) .
- Receptor Binding : Pyrazine’s electron-deficient nature may enhance interactions with aromatic residues in enzyme active sites compared to pyrrolopyridine () or triazole () derivatives .
- Metabolic Stability: The absence of nitro groups (cf.
Biological Activity
3-(dimethylamino)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. The compound's structural features suggest its capability to interact with various biological targets, leading to diverse pharmacological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a dimethylamino group, a pyrazinyl moiety, and a benzamide framework, which are critical for its biological activity.
Research indicates that compounds similar to 3-(dimethylamino)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide may exert their effects through modulation of the mTORC1 signaling pathway and autophagy processes. Studies have shown that certain benzamide derivatives can inhibit mTORC1 activity, leading to increased autophagy and reduced cell proliferation in cancer cell lines such as MIA PaCa-2 .
Antiproliferative Effects
In vitro studies have demonstrated that related compounds exhibit submicromolar antiproliferative activity against various cancer cell lines. For instance, two specific derivatives were shown to significantly reduce mTORC1 activity and disrupt autophagic flux under nutrient-deprived conditions . This suggests that the target compound may also possess similar anticancer properties.
Autophagy Modulation
The modulation of autophagy is a critical aspect of the biological activity of this class of compounds. Autophagy plays a dual role in cancer, acting as both a tumor suppressor and promoter depending on the context. Compounds that can selectively enhance basal autophagy while inhibiting excessive autophagic flux could provide therapeutic advantages in targeting cancer cells under metabolic stress .
Case Studies
Several studies have explored the biological activities of pyrazole derivatives, including those structurally related to 3-(dimethylamino)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide:
- Study on Anticancer Activity : A study focused on the synthesis and evaluation of pyrazole derivatives showed promising results in inhibiting cancer cell growth while sparing normal cells, highlighting the selectivity of these compounds in targeting tumor cells under stress conditions .
- Autophagy Inhibition : Another research paper detailed how specific benzamide derivatives affected autophagic processes differently under various nutrient conditions, indicating potential applications in cancer therapies that exploit metabolic vulnerabilities .
Data Table: Biological Activity Overview
Q & A
Q. What are the common synthetic routes for preparing 3-(dimethylamino)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Assembly of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under acidic/basic conditions.
- Step 2 : Functionalization of the pyrazole ring with pyrazine via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Step 3 : Coupling the benzamide moiety using carbodiimide-based coupling reagents (e.g., EDCI/HOBt) in polar aprotic solvents like DMF or acetonitrile .
- Key Reagents : K₂CO₃ for deprotonation, DMAP as a catalyst, and purified via column chromatography .
Q. How is the compound structurally characterized to confirm its identity?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and coupling patterns (e.g., dimethylamino protons at δ ~2.2 ppm, pyrazine aromatic signals at δ ~8.5 ppm) .
- Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .
- HPLC : For purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions; use microwave-assisted synthesis for faster kinetics .
- Catalyst Screening : Test Pd(OAc)₂/XPhos for cross-coupling efficiency; monitor via TLC .
- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., acylation) to prevent decomposition .
- Work-Up Strategies : Use aqueous NaHCO₃ washes to remove acidic by-products .
Q. What strategies are employed to assess the compound’s biological activity in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and cellular uptake (LC-MS/MS quantification) .
Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Reproducibility Checks : Validate assays under identical conditions (pH, temperature, buffer composition) .
- Orthogonal Assays : Compare results from fluorescence quenching, SPR, and enzymatic activity assays .
- Purity Reassessment : Use HPLC-MS to rule out batch-to-batch impurities .
Q. What computational methods are used to predict the compound’s binding mode and pharmacokinetics?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., hydrogen bonds with pyrazine N-atoms) .
- DFT Calculations : Gaussian 16 to analyze electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- ADMET Prediction : SwissADME or pkCSM to estimate solubility, permeability, and metabolic stability .
Q. How is the compound’s stability under varying pH and temperature conditions evaluated?
- Methodological Answer :
- Forced Degradation Studies : Incubate at pH 1–13 (HCl/NaOH buffers) and 40–80°C; monitor degradation via HPLC .
- Light Exposure Tests : Use ICH Q1B guidelines to assess photostability under UV/visible light .
- Solid-State Stability : Store under 40°C/75% RH for 3 months; analyze crystallinity via XRD .
Q. What role do the pyrazine and pyrazole moieties play in the compound’s physicochemical properties?
- Methodological Answer :
- Pyrazine : Enhances π-π stacking with aromatic residues in target proteins; increases solubility via hydrogen bonding with water .
- Pyrazole : Acts as a hydrogen bond acceptor; the methyl group at N1 improves metabolic stability by blocking cytochrome P450 oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
